1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
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Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonylation: The 2,5-difluorophenyl group can be sulfonylated using chlorosulfonic acid or a similar sulfonylating agent.
Coupling Reaction: The sulfonylated phenyl group is then coupled with the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole moiety may also play a role in binding to biological targets, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-difluorophenyl)sulfonyl]-4-methylpiperazine
- 1-[(2,5-difluorophenyl)sulfonyl]-4-ethylpiperazine
- 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Uniqueness
1-[(2,5-difluorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and pyrazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24F2N4O2S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C18H24F2N4O2S/c1-4-24-14(3)16(13(2)21-24)12-22-7-9-23(10-8-22)27(25,26)18-11-15(19)5-6-17(18)20/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI Key |
ZRZNZWJSMSMUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)C |
Origin of Product |
United States |
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